Binding Affinity Comparison: Glasdegib vs. Sonidegib vs. Vismodegib at the Smoothened Receptor
Glasdegib exhibits a binding affinity (IC50) for the human Smoothened (SMO) receptor of 4-5 nM in cell-free assays, positioning it between the higher potency of sonidegib and the comparable potency of vismodegib. While sonidegib demonstrates sub-nanomolar potency (IC50 = 2.5 nM for human SMO), its clinical development has been confined to basal cell carcinoma (BCC). Conversely, vismodegib's reported IC50 values range from 3-20 nM, but it is also indicated only for BCC. This differential binding profile, coupled with distinct clinical utility, provides a quantitative rationale for selecting glasdegib in AML-focused research programs .
| Evidence Dimension | In vitro binding affinity (IC50) for human Smoothened (SMO) receptor |
|---|---|
| Target Compound Data | Glasdegib: IC50 = 4-5 nM |
| Comparator Or Baseline | Sonidegib: IC50 = 2.5 nM; Vismodegib: IC50 = 3-20 nM (range from various sources) |
| Quantified Difference | Glasdegib is approximately 2-fold less potent than sonidegib and within the potency range of vismodegib. |
| Conditions | Cell-free binding assays; Gli-luciferase reporter assays for glasdegib . |
Why This Matters
For researchers investigating SMO inhibition in AML, glasdegib offers a clinically validated potency profile distinct from other SMO antagonists, whose development paths do not include this hematologic malignancy.
